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Fosinopril Acyl-Beta-D-Glucuronide

Cat. No.: B13856810
M. Wt: 739.8 g/mol
InChI Key: XOPCQNUVMYZIGF-IFMOXKSWSA-N
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Description

Contextualization of Fosinopril (B1673572) as a Prodrug in Biotransformation Research

Fosinopril is an ester prodrug that requires in vivo biotransformation to exert its therapeutic effect. smpdb.cadrugbank.commedpath.com Following oral administration, it is rapidly and completely hydrolyzed by esterases, primarily in the gastrointestinal mucosa and liver, to its active diacid metabolite, fosinoprilat (B1673573). drugs.comdrugbank.comwikipedia.org This active form is a potent and specific inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II. drugs.comnih.gov

The prodrug strategy for fosinopril enhances its oral bioavailability. The esterification of the active fosinoprilat masks polar functional groups, facilitating its absorption from the gastrointestinal tract. ontosight.aiontosight.ai Once absorbed, the ester linkage is cleaved, releasing the active drug. smpdb.ca This biotransformation is a critical area of research, as understanding the efficiency and sites of this conversion is essential for predicting the pharmacokinetic and pharmacodynamic profile of the drug.

Interestingly, it is the prodrug fosinopril, and not its active metabolite fosinoprilat, that serves as the precursor for the formation of Fosinopril Acyl-Beta-D-Glucuronide. drugs.com This highlights a unique metabolic pathway where the initial prodrug undergoes glucuronidation prior to or in parallel with its activation hydrolysis. After an oral dose of radiolabeled fosinopril, approximately 20% to 30% of the radioactivity in plasma is present as this glucuronide conjugate. drugs.com

Fundamental Significance of Acyl Glucuronide Metabolites within Xenobiotic Metabolism

Glucuronidation is a major Phase II metabolic pathway for a vast array of xenobiotics, including many drugs. artmolecule.frnih.gov This process involves the conjugation of a glucuronic acid moiety to the drug molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The addition of the highly polar glucuronic acid group significantly increases the water solubility of the xenobiotic, which facilitates its excretion from the body, primarily via urine and bile. artmolecule.frnih.gov

Acyl glucuronides are a specific class of metabolites formed from drugs containing a carboxylic acid group. artmolecule.frnih.gov While glucuronidation is generally considered a detoxification process, acyl glucuronides have drawn considerable scientific attention due to their chemical reactivity. nih.govnih.gov These ester metabolites can undergo intramolecular acyl migration, leading to the formation of various positional isomers. nih.govnih.gov

Furthermore, the electrophilic nature of the acyl carbon in these glucuronides makes them susceptible to nucleophilic attack by proteins and other endogenous macromolecules. acs.org This covalent binding to proteins can have toxicological implications, potentially leading to altered protein function or the formation of neoantigens that can trigger immune responses. nih.govacs.org Therefore, the formation and reactivity of acyl glucuronide metabolites are critical considerations in drug safety assessment. nih.gov

Overview of Contemporary Academic Research Paradigms and Methodological Frameworks Applied to this compound

The study of this compound involves a range of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone for the separation and quantification of fosinopril and its metabolites from biological matrices such as plasma and urine. nih.gov Mass spectrometry (MS), often coupled with HPLC (LC-MS), is indispensable for the structural elucidation and confirmation of metabolites.

In early studies, radiolabeling techniques were employed to trace the disposition of fosinopril and its metabolites in the body. drugs.comnih.gov These studies provided valuable quantitative data on the extent of formation of this compound. drugs.com

Modern research paradigms also focus on in vitro systems, such as liver microsomes and hepatocytes, to investigate the enzymatic basis of fosinopril metabolism and to characterize the specific UGT enzymes involved in the formation of its acyl glucuronide. nih.govnih.gov These in vitro models allow for a more controlled investigation of metabolic pathways and potential drug-drug interactions.

The stability of this compound is another key area of investigation, given the inherent reactivity of acyl glucuronides. nih.govnih.gov Studies assess its rate of hydrolysis and intramolecular rearrangement under various pH and temperature conditions to understand its persistence in biological systems. nih.gov

Table 1: Key Research Findings on Fosinopril and its Metabolites

ParameterFindingReference
Prodrug Activation Fosinopril is hydrolyzed to the active fosinoprilat. smpdb.cadrugbank.comwikipedia.org
Metabolite Profile Major metabolites include fosinoprilat, this compound, and a p-hydroxy metabolite of fosinoprilat. drugs.com
Glucuronide Formation Fosinopril, not fosinoprilat, is the precursor to the glucuronide metabolite. drugs.com
Plasma Concentration After oral administration, this compound constitutes 20-30% of radioactivity in plasma. drugs.com
ACE Inhibitory Activity The glucuronide conjugate of fosinoprilat is devoid of ACE inhibitory activity. drugs.com
Excretion Fosinoprilat and its glucuronide are primarily excreted through the kidneys, with a smaller portion in the feces. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H54NO13P B13856810 Fosinopril Acyl-Beta-D-Glucuronide

Properties

Molecular Formula

C36H54NO13P

Molecular Weight

739.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H54NO13P/c1-4-28(39)47-35(22(2)3)50-51(46,18-12-11-15-23-13-7-5-8-14-23)21-27(38)37-20-25(24-16-9-6-10-17-24)19-26(37)34(45)49-36-31(42)29(40)30(41)32(48-36)33(43)44/h5,7-8,13-14,22,24-26,29-32,35-36,40-42H,4,6,9-12,15-21H2,1-3H3,(H,43,44)/t25-,26+,29+,30+,31-,32+,35+,36+,51-/m1/s1

InChI Key

XOPCQNUVMYZIGF-IFMOXKSWSA-N

Isomeric SMILES

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4CCCCC4

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4CCCCC4

Origin of Product

United States

Enzymatic Biosynthesis and Biotransformation Pathways of Fosinopril Acyl Beta D Glucuronide

Role of UDP-Glucuronosyltransferases (UGTs) in Fosinoprilat (B1673573) Glucuronidation

Role of UDP-Glucuronosyltransferases (UGTs) in Fosinoprilat Glucuronidation

The conjugation of fosinoprilat with glucuronic acid is a phase II metabolic reaction mediated by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). This process, termed glucuronidation, involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to fosinoprilat. The resulting Fosinopril (B1673572) Acyl-Beta-D-Glucuronide is more water-soluble than its precursor, facilitating its excretion from the body.

While it is established that UGT enzymes are responsible for the glucuronidation of fosinoprilat, specific UGT isoforms that predominantly catalyze this reaction have not been definitively identified in publicly available literature. However, based on the metabolism of other drugs containing carboxylic acid moieties, which form acyl glucuronides, it is plausible that isoforms from the UGT1A and UGT2B subfamilies are involved. For instance, studies on other compounds have shown that UGT1A9 and UGT2B7 are key enzymes in the formation of acyl glucuronides. nih.gov Definitive identification of the specific UGT isoforms responsible for fosinoprilat glucuronidation would require targeted in vitro studies using recombinant human UGT enzymes.

Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), for the formation of Fosinopril Acyl-Beta-D-Glucuronide are not available in the current body of scientific literature. Such data would be crucial for a quantitative understanding of the efficiency and capacity of the glucuronidation pathway for fosinoprilat. The determination of these kinetic parameters typically involves in vitro assays with human liver microsomes or specific recombinant UGT isoforms. nih.govjapsonline.com The mechanism of formation is an acyl glucuronidation, where the carboxylic acid group of fosinoprilat is linked to the glucuronic acid moiety.

Precursor Formation: Hydrolytic Activation of Fosinopril to Fosinoprilat

Prior to glucuronidation, the prodrug fosinopril must be converted to its active form, fosinoprilat. This activation occurs through the hydrolysis of the ester group of fosinopril. wikipedia.org This biotransformation is rapid and extensive, primarily taking place in the gastrointestinal mucosa and the liver, catalyzed by esterases. wikipedia.org Fosinoprilat is the pharmacologically active ACE inhibitor and the direct substrate for the subsequent glucuronidation reaction.

Comparative Biotransformation Studies of Fosinopril and its Metabolites Across Preclinical Biological Models

The biotransformation of fosinopril exhibits a unique dual elimination pathway for its active metabolite, fosinoprilat, in humans, involving both renal and hepatic routes. wikipedia.orgnih.gov This compensatory mechanism means that if one route of elimination is impaired, the other can compensate, which is a notable feature compared to other ACE inhibitors. While comprehensive comparative biotransformation studies for fosinopril across multiple preclinical species are not extensively detailed in a single public source, available information suggests that the metabolic profile can vary between species. Understanding these differences is critical for the extrapolation of preclinical safety and efficacy data to humans.

Below is a comparative overview based on available data and general principles of drug metabolism in different species.

Table 1: Comparative Biotransformation of Fosinopril and its Metabolites

SpeciesPrimary Route of Fosinoprilat EliminationMajor Metabolites IdentifiedNotes
Human Dual (Renal and Hepatic) wikipedia.orgnih.govFosinoprilat, this compoundThe glucuronide conjugate is a significant metabolite but is devoid of ACE inhibitory activity.
Rat Primarily Hepatic/BiliaryFosinoprilat, this compoundSpecies differences in the expression and activity of UGT enzymes can lead to quantitative differences in glucuronide formation compared to humans.
Dog Primarily Hepatic/BiliaryFosinoprilat, this compoundDogs are known to have differences in certain UGT enzyme activities compared to humans, which may affect the extent of glucuronidation.
Monkey Dual (Renal and Hepatic)Fosinoprilat, this compoundOften considered a good model for human drug metabolism due to similarities in enzyme systems.

Intrinsic Chemical Reactivity and Degradation Pathways of Fosinopril Acyl Beta D Glucuronide

Acyl Migration Mechanisms and Isomeric Rearrangements of the Glucuronic Acid Moiety

The defining characteristic of acyl glucuronides is their propensity to undergo intramolecular acyl migration. nih.govnih.gov This process involves the rearrangement of the acyl group (the fosinoprilat (B1673573) moiety) from its initial, metabolically formed 1-O-β position to other hydroxyl groups on the glucuronic acid ring. nih.govnih.gov This intramolecular rearrangement is an entropically favored process and is often the predominant degradation pathway compared to hydrolysis. nih.gov

The migration results in the formation of a complex mixture of positional isomers, primarily the 2-O, 3-O, and 4-O-acyl esters. nih.govnih.gov These isomeric forms are generally more stable than the parent 1-O-β-glucuronide but are not substrates for the β-glucuronidase enzyme, which can prevent their cleavage back to the aglycone. nih.gov Furthermore, these β-isomers can undergo reversible anomerization to form their corresponding α-anomers, particularly at lower pH values. nih.gov This complex series of rearrangements highlights the dynamic and reactive nature of Fosinopril (B1673572) Acyl-Beta-D-Glucuronide under physiological conditions.

The degradation of acyl glucuronides, driven primarily by acyl migration, follows apparent first-order or pseudo-first-order kinetics. nih.govnih.gov The rate of this migration is significant under physiological conditions (pH 7.4, 37°C). Studies on various acyl glucuronides have shown that the rate constant for acyl migration from the 1-β-O-isomer to the 2-O-acyl isomer is often substantially larger, sometimes by an order of magnitude, than the rate constant for hydrolysis. nih.gov

The stereochemistry of the aglycone can have a profound impact on the kinetics of acyl migration. For instance, studies on the diastereomeric 1-β-O-acyl glucuronides of (R)- and (S)-2-phenylpropionic acid at pH 7.4 and 310 K (37°C) revealed significant differences in their degradation rates. nih.gov The disappearance of the (R)-isomer was approximately twice as fast as the (S)-isomer, a difference attributed almost entirely to the stereoselectivity of the acyl migration step from the C-1 to the C-2 position. nih.gov This suggests that the reactivity of Fosinopril Acyl-Beta-D-Glucuronide could also be influenced by the specific stereochemical configuration of the fosinoprilat moiety.

The table below presents kinetic data from representative acyl glucuronides, illustrating the rapid nature of acyl migration and the influence of stereochemistry.

CompoundConditionHalf-life (t½)Rate Constant (k)Finding
Probenecid 1-β-acyl glucuronide nih.govPhosphate (B84403) Buffer (pH 7.4, 37°C)0.27 h-Acyl migration is the predominant degradation pathway over hydrolysis.
(R)-2-phenylpropionic acid 1-β-O-acyl glucuronide (R-1PG) nih.govPhosphate Buffer (pH 7.4, 310K)-k₁₂ = 0.377 h⁻¹The migration rate (k₁₂) is about twice that of the (S)-isomer.
(S)-2-phenylpropionic acid 1-β-O-acyl glucuronide (S-1PG) nih.govPhosphate Buffer (pH 7.4, 310K)-k₁₂ = 0.184 h⁻¹Stereoselectivity is governed by the acyl migration from the 1-isomer to the 2-isomer.

k₁₂ represents the rate constant for acyl migration from the 1-O to the 2-O position.

The identification and structural elucidation of the various positional isomers and anomers formed during acyl migration are critical for understanding the complete degradation pathway. High-performance liquid chromatography (HPLC) is a key technique used to separate the different isomers from the reaction mixture. nih.govnih.gov Following separation, definitive structural characterization is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. nih.gov Both 1D and 2D-NMR techniques, complemented by mass spectrometry such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), are employed to precisely determine the position of the acyl group on the glucuronic acid ring and confirm the anomeric configuration (α or β). nih.govresearchgate.net

Hydrolytic Cleavage Mechanisms and Solvolysis Kinetics

Concurrent with acyl migration, this compound can undergo hydrolytic cleavage of the ester bond, which regenerates the parent aglycone, fosinoprilat, and glucuronic acid. nih.govresearchgate.net This reaction is a form of solvolysis where water acts as the nucleophile. While this pathway is always present, its rate is often significantly slower than that of intramolecular rearrangement. nih.gov

The stability of the ester linkage is not only pH-dependent but can also be influenced by biological macromolecules. In human plasma, the degradation of some acyl glucuronides is accelerated compared to buffer solutions. nih.gov This is partly due to the esterase-like activity of proteins like human serum albumin, which can catalyze the hydrolysis of the acyl glucuronide. nih.gov The instability of ester-containing drugs in biological matrices due to enzymatic degradation is a well-documented phenomenon. researchgate.net Therefore, the solvolysis kinetics of this compound in vivo are a composite of spontaneous chemical hydrolysis and enzyme-catalyzed hydrolysis.

Physicochemical Factors Modulating Glucuronide Stability and Decomposition

The pH of the surrounding medium is a critical determinant of acyl glucuronide stability. Generally, acyl glucuronides exhibit maximum stability in acidic conditions (pH 4-6), with degradation rates increasing in neutral and alkaline environments. nih.govnih.gov The rate of transacylation reactions is often promoted at higher pH values, while anomerization to the α-isomers tends to be more predominant at lower pH. nih.gov The degradation kinetics are often studied across a range of pH values to establish a pH-rate profile, which characterizes the specific acid-base catalysis of the degradation reactions. nih.govresearchgate.net

Temperature also has a significant effect on the degradation rate. As with most chemical reactions, an increase in temperature leads to an increase in the rates of both acyl migration and hydrolysis. nih.govresearchgate.net The temperature dependence of the degradation rate constants typically follows the Arrhenius equation, allowing for the calculation of the activation energy for the degradation process. nih.govresearchgate.net This parameter provides insight into the energy barrier that must be overcome for the reaction to occur.

FactorEffect on Acyl Glucuronide StabilityMechanism
pH Stability is generally highest in the acidic range (pH 4-6). nih.govnih.govAt neutral to alkaline pH, the rate of nucleophilic attack (leading to hydrolysis and migration) increases. nih.gov Lower pH can favor the more stable anomeric forms. nih.gov
Temperature Stability decreases as temperature increases. nih.govHigher thermal energy increases the rate constants for both acyl migration and hydrolysis, consistent with the Arrhenius relationship. nih.govresearchgate.net

The structure of the aglycone—in this case, fosinoprilat—plays a crucial role in determining the reactivity of the corresponding acyl glucuronide. nih.gov Two key properties of the aglycone are its electronic and steric characteristics.

The electronic properties of the carbonyl carbon atom in the ester linkage are a major factor influencing stability. nih.gov A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack, leading to faster rates of both hydrolysis and acyl migration. The pKa of the parent carboxylic acid (fosinoprilat) can serve as an indicator of the electronic properties of the carbonyl carbon. nih.gov

Steric hindrance around the acyl carbonyl group can also significantly affect reactivity. nih.gov Bulky substituents near the ester bond can sterically shield the carbonyl carbon from nucleophilic attack, thereby increasing the stability of the acyl glucuronide. researchgate.net As demonstrated with the glucuronides of profen drugs, even subtle stereochemical differences in the aglycone can lead to significant differences in degradation kinetics, a phenomenon attributed to the differing energies of the diastereomeric transition states during acyl migration. nih.govnih.govresearchgate.net Therefore, the specific three-dimensional structure of the fosinoprilat moiety is a key determinant of the intrinsic chemical reactivity of its glucuronide conjugate.

Molecular Interactions and Covalent Adduct Formation of Fosinopril Acyl Beta D Glucuronide

Mechanisms of Electrophilic Reactivity Leading to Covalent Protein Adducts

The formation of covalent bonds between Fosinopril (B1673572) Acyl-Beta-D-Glucuronide and proteins is predicated on the electrophilic nature of the acyl glucuronide moiety. This reactivity stems from the ester linkage, which can be attacked by nucleophilic residues on proteins. The primary mechanisms driving this covalent adduction are direct nucleophilic displacement and glycation reactions.

Direct nucleophilic displacement, or transacylation, is a primary mechanism by which acyl glucuronides form covalent adducts with proteins. mdpi.com In this reaction, a nucleophilic functional group on a protein, such as the hydroxyl group of serine or threonine, the thiol group of cysteine, or the amino group of lysine (B10760008), directly attacks the electrophilic carbonyl carbon of the acyl group in Fosinopril Acyl-Beta-D-Glucuronide. This results in the transfer of the fosinoprilat (B1673573) acyl group to the protein, forming a stable covalent bond and releasing glucuronic acid.

The reactivity of this compound in transacylation reactions is influenced by several factors, including the steric and electronic properties of the fosinoprilat molecule. The accessibility of the electrophilic center to the nucleophilic residues of the target protein plays a crucial role in the rate and extent of adduct formation.

In addition to direct transacylation, this compound can form protein adducts through a more complex glycation mechanism. mdpi.com This pathway is initiated by the intramolecular migration of the acyl group from the 1-O-β position to other hydroxyl groups on the glucuronic acid ring, forming isomeric esters. These rearranged isomers can then undergo further reactions.

The rearranged isomers can exist in equilibrium with an open-chain aldehyde form. This aldehyde is highly reactive and can form a Schiff base with the primary amino groups of lysine residues on proteins. The Schiff base can then undergo an Amadori rearrangement to form a stable ketoamine adduct. This process, known as glycation, results in the covalent attachment of both the fosinoprilat and the modified glucuronic acid moiety to the protein.

Methodologies for Identification and Characterization of Protein Adducts

The detection and characterization of protein adducts formed by this compound are essential for understanding its potential biological consequences. Various analytical techniques are employed to identify the modified proteins and the specific sites of adduction.

Identifying the endogenous protein targets of this compound is a critical step in assessing its potential for toxicity. A common approach involves the use of two-dimensional gel electrophoresis (2-DE) to separate proteins from tissues or plasma that have been exposed to the drug. nih.govnih.gov The separated proteins can then be transferred to a membrane and probed with antibodies that specifically recognize the drug molecule, a technique known as Western blotting. nih.gov

Once the adducted proteins are identified, they can be excised from the gel and subjected to mass spectrometry (MS) for identification. nih.govnih.gov Techniques such as matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to analyze the peptide fragments generated from the tryptic digestion of the protein. nih.govnih.govnih.gov By comparing the mass spectra of the adducted protein with that of the unmodified protein, the specific sites of covalent modification can be determined.

A study on the acyl glucuronide of mycophenolic acid identified several protein targets in the liver and kidney, including metabolic enzymes and structural proteins. nih.govnih.gov This highlights the potential for acyl glucuronides to interact with a range of cellular components.

Table 1: Examples of Protein Targets Identified for Acyl Glucuronide Metabolites

Drug Tissue Protein Target(s) Reference
Mycophenolic Acid Liver ATPase/ATP synthase, Protein disulfide isomerase A3, Selenium binding protein nih.gov

Fosinoprilat possesses chiral centers, and therefore, its acyl glucuronide can exist as diastereomers. It is well-established that the stereochemistry of a drug can significantly influence its metabolic fate and reactivity. The formation of covalent adducts by acyl glucuronides can be stereoselective, with one diastereomer exhibiting greater reactivity than the other. mdpi.comnih.gov

The analysis of stereoselectivity in adduct formation typically involves the separate incubation of the individual diastereomers of this compound with target proteins or in biological matrices. The extent of covalent binding for each diastereomer is then quantified using methods such as HPLC or LC-MS/MS. nih.gov Studies with other drugs, such as fenoprofen, have shown that the different diastereomers of their acyl glucuronides can exhibit different affinities for proteins like human serum albumin. nih.gov This underscores the importance of considering stereochemistry when evaluating the reactivity of this compound.

Investigation of this compound Reactivity with Peptides for Adduct Assessment

To assess the potential for this compound to form protein adducts, in vitro reactivity assays using synthetic peptides are often employed. nih.govresearchgate.net These assays provide a simplified and controlled system to study the chemical reactivity of the acyl glucuronide without the complexities of a full protein.

The Direct Peptide Reactivity Assay (DPRA) is a commonly used method that measures the depletion of synthetic peptides containing nucleophilic residues, such as cysteine or lysine, upon incubation with the test chemical. nih.govresearchgate.net The rate and extent of peptide depletion serve as an indicator of the chemical's reactivity and its potential to form covalent bonds with proteins.

For this compound, a DPRA could be used to compare its reactivity to that of other acyl glucuronides with known safety profiles. By incubating the metabolite with model peptides and quantifying the formation of adducts using LC-MS/MS, a rank ordering of reactivity can be established. nih.gov This information is valuable for early-stage risk assessment in drug development.

Table 2: Compound Names Mentioned in the Article

Compound Name
Fosinopril
Fosinoprilat
Fosinoprilat Acyl-Beta-D-Glucuronide
Glucuronic acid
Mycophenolic acid
Fenoprofen
Serine
Threonine
Cysteine
Lysine

Advanced Analytical Methodologies for Fosinopril Acyl Beta D Glucuronide Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Metabolite Profiling and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of Fosinopril (B1673572) and its metabolites, including the acyl-beta-D-glucuronide conjugate. nih.govnih.gov This powerful combination allows for the separation, detection, and identification of these compounds in complex biological matrices.

High-Resolution Mass Spectrometry (LC-MS/TOF, MSn) for Structural Elucidation of Metabolites and Degradation Products

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is instrumental in the structural elucidation of metabolites and degradation products. ijpras.com Techniques like time-of-flight (TOF) mass spectrometry provide highly accurate mass measurements, which are critical for determining the elemental composition of unknown compounds. nih.govresearchgate.net

In the context of Fosinopril metabolism, ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF-MS) has been employed to identify various metabolites. nih.gov This technique allows for the characterization of metabolites based on their precise mass and fragmentation patterns. nih.govresearchgate.net For instance, studies using human liver microsomes have identified that Fosinopril undergoes metabolism through hydroxylation, glucuronidation, and hydrolysis to its active form, Fosinoprilat (B1673573). nih.gov The main metabolite, Fosinoprilat, is further metabolized through hydroxylation and glucuronidation. nih.gov The use of UHPLC/Q-TOF-MS has even enabled the detection of previously unidentified once or twice hydroxylated Fosinopril metabolites and the separation of their different regioisomers. nih.gov

Multi-stage tandem mass spectrometry (MSn) is another powerful tool for detailed structural analysis. ijpras.comnih.gov By performing sequential fragmentation of ions, MSn experiments can provide in-depth information about the structure of a molecule, including the location of conjugations and other modifications. ijpras.com This is particularly useful in distinguishing between isomeric metabolites.

Tandem Mass Spectrometry (LC-MS/MS) for Selective Quantification and Metabolite Identification

Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of drugs and their metabolites in biological samples. nih.govresearchgate.net This method involves the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion, a process known as multiple reaction monitoring (MRM). nih.govnih.gov This high degree of specificity minimizes interference from other components in the matrix, leading to accurate and reliable quantification. nih.gov

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of Fosinopril and its active metabolite, Fosinoprilat, in human plasma. nih.govnih.gov These methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) reaching as low as 0.1 ng/mL for Fosinopril and 1.0 ng/mL for Fosinoprilat. nih.govnih.gov The selectivity of LC-MS/MS also allows for the differentiation and quantification of glucuronide isomers, which is crucial given their potential for different reactivities. researchgate.net

The fragmentation patterns observed in MS/MS spectra are also key for the identification of metabolites. For glucuronide conjugates, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often observed, which can be used as a diagnostic tool for identifying this class of metabolites. nih.gov

Table 1: LC-MS/MS Parameters for Fosinopril and Fosinoprilat Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeInternal StandardReference
Fosinopril--Positive ESIZaleplon nih.gov
Fosinoprilat--Positive ESIZaleplon nih.gov
Fosinopril diacid434.00237.15NegativeBenazepril hydrochloride nih.gov

Application of Stable Isotope-Labeled Internal Standards for Quantitative Analysis

The use of stable isotope-labeled (SIL) internal standards is considered the gold standard in quantitative bioanalysis using LC-MS/MS. nih.govacanthusresearch.com SIL internal standards are analogs of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

The key advantage of using a SIL internal standard is that it has nearly identical physicochemical properties to the analyte. nih.gov This means it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (ion suppression or enhancement). By adding a known amount of the SIL internal standard to the sample at the beginning of the analytical process, any variability in sample preparation or instrument response can be corrected for, leading to highly accurate and precise quantification. acanthusresearch.comresearchgate.net

While SIL internal standards are preferred, it is important to ensure that the isotopic label is stable and does not affect the chromatographic behavior of the molecule. nih.gov In some cases, deuterium labeling can lead to a slight shift in retention time, which could potentially compromise its ability to fully compensate for matrix effects. nih.gov Therefore, careful validation of the analytical method is always necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules in solution and for studying dynamic processes such as degradation and isomerization.

Delineation of Degradation Pathways and Kinetic Parameters via NMR

NMR spectroscopy can be used to monitor the degradation of acyl glucuronides in real-time. nih.gov By observing the disappearance of the signal corresponding to the parent 1-O-acyl glucuronide and the appearance of signals from degradation products, the degradation kinetics can be determined. nih.govnih.gov This method allows for the delineation of the two primary degradation pathways: hydrolysis to the parent carboxylic acid and intramolecular acyl migration to form positional isomers. nih.gov

Studies on model acyl glucuronides have utilized ¹H and ¹⁹F NMR to measure degradation rates and have found them to be comparable to literature values. nih.govnih.gov This approach enables the ranking of compounds based on the reactivity of their acyl glucuronide metabolites. nih.gov Furthermore, NMR has been used to study the metal ion-mediated degradation of Fosinopril itself. nih.gov

Advanced NMR Techniques for Structural Elucidation of Acyl Migrated Isomers

The acyl migration of Fosinopril Acyl-Beta-D-Glucuronide results in the formation of several positional isomers (2-, 3-, and 4-O-acyl isomers), each of which can exist as α- and β-anomers. nih.govnih.gov Advanced, multi-dimensional NMR techniques are essential for the unambiguous identification of these isomers. nih.gov

Techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide through-bond and through-space correlations between different nuclei in the molecule, allowing for the complete assignment of the proton and carbon signals for each isomer. nih.gov The use of ¹³C-labeling in conjunction with NMR has been shown to be a powerful method for directly detecting and identifying the isomeric glucuronides formed during acyl migration. nih.gov These detailed structural studies provide crucial insights into the mechanisms of acyl migration and the relative stability of the different isomers. nih.govnih.gov

Chromatographic Separations for Glucuronide Analysis

Chromatographic techniques are fundamental in the separation and quantification of drug metabolites from complex biological samples. For this compound, both liquid and gas chromatography approaches can be employed, each with its specific requirements and advantages.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the cornerstone for the analysis of polar and non-volatile metabolites like this compound. The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase.

Principle of Separation: In RP-HPLC, a non-polar stationary phase (commonly C8 or C18) is used with a polar mobile phase. This compound, being more polar than its parent drug, fosinopril, and the active metabolite, fosinoprilat, will have a shorter retention time and elute earlier from the column. The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation of fosinoprilat and its glucuronide conjugate. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with a wide range of polarities.

Detection: While UV detection is possible, mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers superior sensitivity and selectivity for the detection and quantification of this compound in complex biological matrices. nih.gov LC-MS/MS methods developed for fosinopril and fosinoprilat can be adapted for the glucuronide metabolite. nih.govresearchgate.net

Parameter Typical Conditions for Fosinopril and Related Compounds
Column Reversed-phase C8 or C18, e.g., 2.1 mm x 50 mm, 3.5 µm
Mobile Phase A Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate), often acidified (e.g., with 0.1% formic acid) to improve peak shape and analyte stability.
Mobile Phase B Acetonitrile or Methanol
Elution Gradient elution
Flow Rate 0.2 - 0.5 mL/min
Detection Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI)
This table presents typical starting conditions for the RP-HPLC analysis of fosinopril and its metabolites, which can be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique known for its high chromatographic resolution. However, it is only suitable for volatile and thermally stable compounds. Glucuronides, including this compound, are non-volatile and require chemical modification, known as derivatization, prior to GC-MS analysis. nih.gov

Derivatization Process: Derivatization chemically alters the analyte to increase its volatility and thermal stability. researchgate.net For glucuronides, a two-step derivatization process is common:

Methoximation: This step targets the carbonyl groups, preventing the formation of multiple derivatives from a single compound. youtube.com

Silylation: This is the most common derivatization technique for compounds with active hydrogen atoms, such as hydroxyl and carboxylic acid groups present in this compound. researchgate.netyoutube.com Silylating agents, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, rendering the molecule volatile. researchgate.net

Analysis: The derivatized this compound can then be separated on a GC column and detected by a mass spectrometer. GC-MS provides detailed structural information based on the fragmentation patterns of the derivatized metabolite.

Step Procedure Purpose
1. Sample Drying Lyophilization or evaporation under nitrogen.To remove water, which can interfere with the derivatization reaction.
2. Methoximation Reaction with methoxyamine hydrochloride in pyridine.To protect carbonyl groups and prevent isomer formation.
3. Silylation Reaction with a silylating agent (e.g., BSTFA, MSTFA).To increase volatility and thermal stability by replacing active hydrogens with TMS groups.
4. GC-MS Analysis Injection of the derivatized sample into the GC-MS system.To separate and identify the derivatized metabolite.
This table outlines a general workflow for the derivatization of polar metabolites like this compound for GC-MS analysis.

Optimized Sample Preparation Strategies for Glucuronide Analysis in Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma is heavily dependent on the sample preparation strategy. The inherent instability of acyl glucuronides, which are prone to hydrolysis and intramolecular rearrangement, necessitates specific handling procedures to maintain their integrity. nih.gove-b-f.eu

Key Challenges and Solutions:

Enzymatic Degradation: Esterases present in biological samples can rapidly hydrolyze the acyl glucuronide back to fosinoprilat. researchgate.net

pH-Dependent Instability: The stability of acyl glucuronides is highly pH-dependent.

To address these challenges, the following optimized sample preparation strategies are crucial:

Immediate Cooling and Acidification: Blood samples should be collected in tubes containing an anticoagulant and immediately cooled, for instance, on an ice-water bath. journalofappliedbioanalysis.com Subsequent centrifugation to obtain plasma should also be performed at low temperatures. The plasma should then be promptly acidified, typically to a pH below 5, to inhibit esterase activity. e-b-f.eujournalofappliedbioanalysis.com Citrate (B86180) or phosphate (B84403) buffers are commonly used for this purpose. journalofappliedbioanalysis.com

Low-Temperature Storage: All storage of plasma samples should be at ultra-low temperatures (e.g., -80°C) to minimize degradation. journalofappliedbioanalysis.com

Extraction Techniques:

Protein Precipitation (PPT): While a simple method, it may not be ideal as the resulting supernatant might still contain substances that interfere with the analysis.

Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract. A suitable organic solvent is used to extract the analyte from the acidified plasma.

Solid-Phase Extraction (SPE): SPE provides a high degree of selectivity and can effectively remove interfering matrix components, leading to a very clean extract suitable for sensitive LC-MS/MS analysis. nih.gov

Step Action Rationale
1. Blood Collection Collect blood in tubes containing an anticoagulant.To prevent clotting.
2. Immediate Cooling Place blood tubes on ice immediately after collection.To slow down enzymatic activity.
3. Plasma Separation Centrifuge blood at low temperature (e.g., 4°C).To obtain plasma while minimizing degradation.
4. Acidification Add an acidic buffer (e.g., citrate buffer) to the plasma.To inhibit esterase activity and stabilize the acyl glucuronide.
5. Storage Store acidified plasma at -80°C until analysis.To ensure long-term stability.
6. Extraction Use LLE or SPE to isolate the analyte from the plasma matrix.To remove interferences and concentrate the analyte.
This table summarizes the critical steps for the preparation of biological samples for the analysis of the unstable this compound.

Preclinical and in Vitro Research Models for Fosinopril Acyl Beta D Glucuronide Studies

Utilization of In Vitro Hepatic Systems: Liver Microsomes and Primary Hepatocyte Cultures

In vitro hepatic systems, such as liver microsomes and primary hepatocyte cultures, are fundamental tools for studying the metabolism of fosinopril (B1673572), including the formation of its acyl glucuronide metabolite.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation. Studies using human liver microsomes have shown that fosinopril undergoes glucuronidation, alongside hydroxylation and hydrolysis to its active form, fosinoprilat (B1673573). nih.gov Interestingly, the glucuronidation of fosinopril was not observed in rat liver microsomes, highlighting species-specific differences in metabolism. nih.gov The hydrolysis of fosinopril to fosinoprilat was found to be more efficient in rat liver microsomes compared to human liver microsomes. nih.gov

Primary hepatocyte cultures offer a more complete system, as they contain a wider array of both Phase I and Phase II metabolic enzymes and cofactors, providing a closer representation of the in vivo liver environment. These cultures are instrumental in confirming the metabolic pathways identified in microsomes and in providing a more quantitative assessment of metabolite formation. The intrinsic clearance of drugs, a measure of metabolic activity, can be determined using both microsomes and hepatocytes, with data from both systems used to predict in vivo hepatic clearance. nih.govevotec.combiorxiv.org

In Vitro SystemKey Application in Fosinopril Acyl-Beta-D-Glucuronide ResearchReference
Human Liver Microsomes - Identification of glucuronidation as a metabolic pathway for fosinopril.- Characterization of enzyme kinetics for glucuronide formation. nih.gov
Rat Liver Microsomes - Comparative metabolism studies, highlighting species differences (lack of fosinopril glucuronidation).- Higher efficiency in hydrolyzing fosinopril to fosinoprilat compared to human microsomes. nih.gov
Primary Hepatocyte Cultures - Confirmation of metabolic pathways in a more physiologically relevant system.- Quantitative prediction of hepatic clearance of fosinopril and its metabolites. nih.govevotec.com

Characterization of Metabolite Disposition in Non-Human In Vivo Models

Non-human in vivo models, primarily rodents and dogs, have been essential in characterizing the disposition of fosinopril and its metabolites, including the acyl glucuronide. Following oral administration of radiolabeled fosinopril in humans, approximately 36% of the dose is absorbed. researchgate.net The active metabolite, fosinoprilat, is extensively bound to plasma proteins. researchgate.net

Studies in various animal species have shown that both fosinoprilat and its glucuronide conjugate are major circulating metabolites. researchgate.net After intravenous administration of fosinoprilat, radioactivity was recovered in both urine and feces, indicating both renal and biliary excretion pathways. researchgate.net In human plasma and urine, about 75% of the radioactivity was identified as fosinoprilat, 15-20% as the glucuronide conjugate of fosinoprilat, and 5% as a p-hydroxy metabolite. researchgate.net The glucuronide conjugate was a predominant urinary metabolite but was not detected in feces. researchgate.net

These animal models allow for the collection of detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for extrapolating potential human disposition characteristics.

Animal ModelKey Findings in this compound DispositionReference
Rat - More efficient hydrolysis of fosinopril to fosinoprilat compared to humans. nih.gov- Different metabolite profiles compared to humans, with more hydroxylated fosinoprilat metabolites detected. nih.gov nih.gov
Dog - Used in preclinical studies to assess the inhibition of angiotensin I pressor response. nih.gov nih.gov
Monkey - Used in preclinical studies to assess the inhibition of angiotensin I pressor response. nih.gov nih.gov

Development of In Vitro Systems for Generating and Characterizing Reactive Acyl Glucuronides

Acyl glucuronides are a class of metabolites that have been associated with idiosyncratic drug toxicity due to their potential to undergo acyl migration and form covalent adducts with proteins. nih.govnih.gov This has led to the development of specialized in vitro systems to generate and characterize these reactive metabolites.

One common approach involves incubating the parent drug with UDPGA-fortified liver microsomes to biosynthesize the 1-O-β-acyl glucuronide. springernature.com The identity of the acyl glucuronide is confirmed by its susceptibility to hydrolysis by β-glucuronidase. springernature.com The reactivity of the acyl glucuronide can then be assessed by monitoring its chemical degradation and acyl migration over time in a buffer at physiological pH, typically using LC-MS/MS analysis. springernature.com The half-life of the 1-O-β-acyl glucuronide is often used as an index of its reactivity. springernature.com

Another method to assess reactivity is to measure the extent of covalent binding to a protein, such as human serum albumin. springernature.comresearchgate.net In this assay, the acyl glucuronide is incubated with the protein, and after removing the unbound metabolite, the amount of covalently bound drug is quantified by measuring the aglycone released after alkaline hydrolysis. springernature.comresearchgate.net A newer, more rapid in vitro assay assesses the reactivity of acyl glucuronides based on their migration rate, which can be used in early drug discovery to select candidates with a lower risk of forming reactive metabolites. nih.gov

Interindividual and Interspecies Variability in Beta-Glucuronidase Activity and its Implications for Metabolite Hydrolysis

β-glucuronidase is an enzyme that can hydrolyze acyl glucuronides back to their parent aglycone. The activity of this enzyme can vary significantly between individuals and across different species, which has important implications for the disposition and potential toxicity of drugs that form acyl glucuronide metabolites. nih.gov

In vitro studies comparing human and rat liver microsomes have revealed species differences in the hydrolysis of acyl glucuronides of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov In human liver microsomes, esterases were the dominant enzymes responsible for acyl glucuronide hydrolysis, whereas in rat liver microsomes, both esterases and β-glucuronidase contributed equally. nih.gov However, for certain drugs like mefenamic acid and etodolac, their acyl glucuronides were only hydrolyzed by β-glucuronidase. nih.gov

Furthermore, the gut microbiome is a significant source of β-glucuronidase activity, which can lead to the reactivation of glucuronidated drugs in the gastrointestinal tract. nih.govplos.org The level of microbial β-glucuronidase can vary among individuals, potentially influencing drug efficacy and toxicity. nih.govplos.org This variability highlights the complexity of predicting the in vivo fate of acyl glucuronides and underscores the importance of considering both host and microbial enzyme activities.

FactorImplication for this compound HydrolysisReference
Interspecies Variability - Rat and human liver microsomes show different dominant enzymes for acyl glucuronide hydrolysis (esterases vs. esterases and β-glucuronidase). nih.gov
Interindividual Variability - Differences in gut microbiome β-glucuronidase levels can lead to variable reactivation of glucuronidated drugs in the GI tract. nih.govplos.org

Theoretical and Computational Approaches in Fosinopril Acyl Beta D Glucuronide Research

Molecular Modeling and Quantum Chemical Calculations for Prediction of Prodrug Interconversion and Metabolite Behavior

Molecular modeling and quantum chemical calculations are powerful tools for understanding the intricate processes of drug metabolism at an atomic level. Fosinopril (B1673572) is a prodrug that is hydrolyzed by esterases to its active metabolite, fosinoprilat (B1673573). nih.gov The subsequent glucuronidation to Fosinopril Acyl-Beta-D-Glucuronide introduces a new layer of complexity that can be investigated using computational models.

Detailed kinetic models, often employing density functional theory (DFT), can be used to study the intramolecular transacylation (acyl migration) and hydrolysis of acyl glucuronides. rsc.org These reactions are significant because they can alter the metabolite's structure and reactivity. For instance, research on a series of phenylacetic acid acyl glucuronides revealed that the calculated activation energy for transacylation showed a strong correlation with the degradation rate of the primary 1-β anomer. rsc.org Differences in reactivity between glucuronide and glucoside conjugates have been attributed to the distinct properties of the charged carboxylate ion in glucuronides versus the neutral hydroxyl group in glucosides, a factor that can be elucidated through modeling optimized geometries and hydrogen bonding patterns. rsc.org

Such computational techniques could be applied to this compound to predict its conversion pathways and the behavior of its various positional isomers. Molecular docking studies are another key computational method. scielo.org.mx While not directly studying the metabolite, research into inhibitors of the β-glucuronidase enzyme uses docking to understand how molecules bind to the enzyme's active site. scielo.org.mx This same principle can be used to model the interaction of this compound with β-glucuronidase, providing insights into its potential for enzymatic hydrolysis back to the active drug, fosinoprilat.

A summary of relevant computational approaches is provided in the table below.

Computational Technique Application in Metabolite Research Potential Relevance for this compound
Density Functional Theory (DFT) Modeling transacylation reactions and calculating activation energies to predict degradation rates of acyl glucuronides. rsc.orgPredicting the rate of intramolecular rearrangement and hydrolysis, which influences its stability and reactivity.
Geometry Optimization Comparing optimized geometries and hydrogen bonding patterns to explain differences in reactivity between related conjugates. rsc.orgUnderstanding how the structure of the glucuronide moiety influences its chemical behavior and interaction with biological molecules.
Molecular Docking Predicting the binding affinity and conformation of molecules within the active site of enzymes like β-glucuronidase. scielo.org.mxModeling the interaction with β-glucuronidase to predict the likelihood and kinetics of its hydrolysis back to fosinoprilat.

In Silico Prediction of Acyl Glucuronide Reactivity and Stability

The reactivity of acyl glucuronides is a critical parameter, as more reactive metabolites may have a higher potential for forming covalent adducts with proteins. nih.gov In silico methods provide a means to rank and predict this reactivity early in the drug discovery process, guiding molecular design with acceptable accuracy and low cost. nih.gov

Several strategies have been developed to predict acyl glucuronide reactivity without the need for synthesizing the actual metabolite. One successful approach established a correlation between the degradation half-life of an acyl glucuronide and the hydrolysis half-life of its corresponding methyl ester derivative, which is typically easier to synthesize. nih.gov This correlation allowed for a significant expansion of the chemical space that could be investigated. nih.gov

Further refinement eliminated the need for kinetic measurements altogether by developing a Partial Least Squares (PLS) model. This model correlates the methyl ester hydrolysis half-life with computationally predicted descriptors, such as the ¹³C NMR chemical shift of the carbonyl carbon and various steric descriptors. nih.gov Another novel technique involves measuring the rate of adduct formation between rearranged acyl glucuronides and a model dipeptide, Lys-Phe, using LC/MS/MS to establish a reactivity ranking. nih.gov A strong correlation (R² = 0.95) was found between the formation of these peptide adducts and the rearrangement rate of the primary acyl glucuronide for seven different drugs. nih.gov

These predictive models are valuable for assessing the potential risks associated with carboxylic acid-containing drugs that form acyl glucuronide metabolites. nih.govnih.gov

The table below outlines various in silico models for predicting acyl glucuronide reactivity.

In Silico Model/Technique Principle Measured/Predicted Outcome
Methyl Ester Hydrolysis Correlation Correlates the degradation half-life of the acyl glucuronide with the hydrolysis half-life of the more accessible methyl ester derivative. nih.govPredicted acyl glucuronide degradation half-life.
Partial Least Squares (PLS) Model Correlates methyl ester hydrolysis half-life with the predicted ¹³C NMR chemical shift of the carbonyl carbon and steric descriptors. nih.govresearchgate.netPredicted acyl glucuronide reactivity without kinetic measurements.
Peptide Adduct Formation Assay Measures the rate of reaction between a rearranged acyl glucuronide and a peptide (e.g., Lys-Phe) via LC/MS/MS analysis. nih.govA reactivity rank based on the amount of peptide adduct generated. nih.gov
NMR-Based Methodology Directly measures the disappearance of the anomeric resonance of the 1-β-acyl glucuronide. researchgate.netServes as a surrogate marker for reactivity when a pure standard is available. researchgate.net

Application of Artificial Intelligence and Machine Learning in Metabolite Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of large, complex biological datasets to identify novel biomarkers and predict drug responses. youtube.com These technologies are particularly well-suited for metabolomics, where they can uncover relationships between metabolite profiles and disease states or drug efficacy. nih.gov

The process typically begins with the input of large datasets, such as those from liquid chromatography-mass spectrometry (LC/MS) or nuclear magnetic resonance (NMR) spectroscopy, which profile numerous metabolites simultaneously. nih.gov Feature selection algorithms are then applied to reduce the data's dimensionality and identify the most significant metabolites that discriminate between different groups (e.g., healthy vs. disease state). nih.gov Following feature selection, supervised classifier algorithms are trained to build robust models for prediction and diagnosis. nih.gov

Platforms like Pharmacology-AI are making these advanced techniques more accessible to researchers without requiring deep bioinformatics expertise. youtube.com These platforms can automatically train and test multiple ML algorithms on a given dataset to select the best-performing model, identify biomarkers linked to drug response, and help design smarter clinical trials. youtube.com The convergence of AI tools with expanding 'omics data promises to accelerate the iterative loop of data generation, learning, testing, and new model prediction in pharmaceutical research. youtube.com

The following table summarizes machine learning applications relevant to metabolite research.

Machine Learning Application Description Example from Research
Biomarker Discovery Using feature selection algorithms (e.g., Random Forest, HSIC Lasso) to identify the most discriminating metabolites from large datasets. nih.govnih.govIdentification of Vanillylmandelic acid (VMA) as a top biomarker for hypertension from metabolomics data. nih.gov
Disease Prediction/Classification Training supervised classifier algorithms (e.g., LGBM, SVM, Logistic Regression) to build models that predict disease state based on metabolite profiles. nih.govnih.govA Light Gradient Boosting Model (LGBM) achieved 78.13% accuracy and an AUROC of 83.88% for hypertension classification. nih.gov
Patient Stratification Analyzing clinical and 'omics data to reveal optimal patient profiles for a specific drug therapy. youtube.comUsing an AI platform to discover genetic signatures of drug response to inform clinical trial design. youtube.com

Future Directions and Emerging Research Areas for Fosinopril Acyl Beta D Glucuronide

Elucidating Undetermined Stereochemical Aspects of Formation and Reactivity

Fosinopril (B1673572) itself is a chiral compound, and its conversion to fosinoprilat (B1673573) and subsequent glucuronidation introduces further stereochemical complexity. The stereochemistry of drug metabolism can significantly influence both the efficacy and safety of a therapeutic agent. mdpi.com A critical area of future investigation will be to unravel the stereochemical intricacies of Fosinopril Acyl-Beta-D-Glucuronide's formation and reactivity.

Current knowledge on the stereoselective metabolism of phosphinate-containing drugs is limited, presenting a significant gap in our understanding. nih.gov Future research should focus on:

Stereospecific Synthesis: The development of methods for the stereospecific synthesis of all possible stereoisomers of this compound is a fundamental first step. This would provide the necessary reference standards for detailed biological and analytical studies.

Chiral Separation and Analysis: Advanced chiral chromatography techniques, such as supercritical fluid chromatography (SFC) or specialized HPLC columns, will be essential for the separation and quantification of the different stereoisomers of this compound in biological matrices.

Enzymatic Stereoselectivity: Investigating which specific UDP-glucuronosyltransferase (UGT) isoforms are responsible for the glucuronidation of fosinoprilat and determining their stereoselectivity is crucial. optibrium.com This will shed light on the preferential formation of certain stereoisomers in vivo.

Stereoselective Reactivity: Once the individual stereoisomers are isolated, their chemical reactivity, including the potential for acyl migration and covalent binding to nucleophiles, must be assessed independently. It is plausible that different stereoisomers will exhibit varying degrees of reactivity, which could have toxicological implications. The phenomenon of chiral inversion, where one enantiomer is converted to its counterpart, should also be investigated for fosinoprilat and its glucuronide metabolite. nih.govwuxiapptec.com

Development of Novel Analytical Platforms for Comprehensive and High-Throughput Metabolite Characterization

A comprehensive understanding of the in vivo behavior of this compound requires robust and efficient analytical methodologies. While current liquid chromatography-mass spectrometry (LC-MS) methods are capable of detecting fosinopril and its metabolites, future research will necessitate the development of more advanced and high-throughput platforms. creative-proteomics.com

Emerging research in metabolomics and high-throughput screening offers a glimpse into the future of drug metabolite analysis. nih.govbroadinstitute.org For this compound, this could involve:

Advanced Mass Spectrometry Techniques: The application of high-resolution mass spectrometry (HRMS) coupled with sophisticated fragmentation techniques (MS/MS, MSn) will be vital for the detailed structural characterization of the glucuronide and its potential degradation or reaction products in complex biological samples. creative-proteomics.com

High-Throughput Stability Assays: The development of high-throughput assays to assess the stability of this compound is a key area of interest. nih.govacs.org Such assays could, for instance, utilize stable isotope labeling to rapidly screen for acyl migration and reactivity under various conditions, providing valuable data for risk assessment. nih.govacs.org

Metabolomics Platforms: The integration of this compound analysis into broader metabolomics platforms will allow for the study of its impact on endogenous metabolic pathways. metaboanalyst.canih.gov This could reveal previously unknown biological activities or off-target effects.

Biosensor Development: A more futuristic approach involves the development of specific biosensors for the real-time detection and quantification of this compound. While still a nascent field for drug metabolites, such technology would offer unparalleled insights into the pharmacokinetics and distribution of this compound at the tissue and cellular level.

Advanced Computational Modeling for Predictive Biotransformation and Molecular Interaction Analysis

In silico approaches are becoming increasingly integral to modern drug discovery and development, offering the potential to predict metabolic fate and potential liabilities before resource-intensive laboratory experiments are conducted. mdpi.com For this compound, advanced computational modeling represents a promising frontier for research.

Future computational studies should aim to:

Quantum Mechanical (QM) Modeling of Glucuronidation: QM simulations can be employed to model the reaction mechanism of fosinoprilat glucuronidation by different UGT isoforms. optibrium.comnih.gov This could help predict the most likely sites of glucuronidation and the stereochemical outcome of the reaction, complementing experimental findings.

Predictive Reactivity Models: Building on existing models for acyl glucuronide reactivity, specific in silico models for this compound can be developed. These models would incorporate quantum mechanical calculations of electronic properties and steric factors to predict its propensity for acyl migration and covalent binding.

Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into the behavior of this compound in a biological environment. nih.gov This includes its conformational flexibility and its interactions with water, ions, and, most importantly, biological macromolecules like proteins.

Exploration of Specific Protein Binding Targets and their Functional Consequences at the Molecular Level

A significant area of concern for acyl glucuronides is their potential to covalently bind to proteins, which has been implicated in idiosyncratic drug toxicities for some carboxylic acid-containing drugs. While the glucuronide of fosinoprilat is considered inactive as an ACE inhibitor, its potential to form adducts with other proteins and the functional consequences of such binding are unknown.

Future research in this domain should focus on:

Proteomic Identification of Protein Adducts: The use of chemical proteomics approaches is essential to identify the specific protein targets of this compound in vitro and in vivo. nih.gov This involves treating cells or tissues with fosinopril and then using advanced mass spectrometry-based proteomic techniques to identify proteins that have been covalently modified by the glucuronide metabolite. nih.gov

Characterization of Binding Sites: Once protein targets have been identified, the precise amino acid residues to which the glucuronide is bound must be determined. This information is critical for understanding the mechanism of adduction and its potential impact on protein function.

Functional Assays: Following the identification and characterization of protein adducts, it is imperative to investigate the functional consequences of this binding. This will involve developing specific assays to determine if the modification alters the protein's enzymatic activity, its ability to interact with other proteins, or its cellular localization.

Molecular Dynamics of Adducts: MD simulations of the this compound-protein adducts can provide valuable insights into how the modification alters the protein's structure and dynamics, helping to explain any observed functional changes at a molecular level.

Q & A

Basic: What is the metabolic pathway of fosinopril leading to the formation of its acyl-β-D-glucuronide conjugate?

Fosinopril undergoes hydrolysis in the gastrointestinal mucosa and liver to form its active metabolite, fosinopril diacid. A portion of this diacid is further metabolized via glucuronidation by UDP-glucuronosyltransferases (UGTs) to form fosinopril acyl-β-D-glucuronide. This conjugate is pharmacologically inactive but critical for excretion. Methodologically, radiolabeled fosinopril studies combined with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to track metabolic transformations and quantify intermediates .

Basic: How can researchers detect and quantify fosinopril acyl-β-D-glucuronide in biological samples?

Detection requires methods that account for the metabolite’s instability. A validated three-step capillary electrophoresis (CE) stacking strategy—field-amplified sample injection, sweeping, and analyte focusing by micellar collapse (FASI-sweeping-AFMC)—achieves sensitivity in human plasma (detection limit ~25 ng/mL). This method minimizes hydrolysis and isomerization during analysis . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards is also recommended for precise quantification .

Basic: What are the stability challenges associated with fosinopril acyl-β-D-glucuronide in experimental settings?

Acyl glucuronides are pH- and temperature-sensitive. Fosinopril acyl-β-D-glucuronide undergoes hydrolysis (reversion to aglycone) and intramolecular acyl migration (forming positional isomers) at neutral or alkaline pH. To mitigate this:

  • Store samples at ≤−80°C in acidic buffers (pH 4–5).
  • Use rapid processing protocols (e.g., immediate protein precipitation with cold acetonitrile).
  • Validate stability under experimental conditions using time-course HPLC or CE analyses .

Advanced: How should researchers design experiments to resolve contradictory data on the toxicity of fosinopril acyl-β-D-glucuronide?

Contradictions often arise from differing experimental conditions (e.g., pH, incubation time). A robust approach includes:

  • Comparative adduct profiling : Use immunoblotting or ELISA to quantify protein/DNA adducts in vitro (e.g., incubating the glucuronide with human serum albumin or hepatocytes) .
  • Genotoxicity assays : Apply the M13 forward mutational assay or plasmid nicking assays to assess DNA damage, as done for structurally similar fibrate glucuronides .
  • In vivo correlation : Use knockout rodent models (e.g., UGT-deficient) to isolate glucuronide-specific effects versus parent compound toxicity .

Advanced: What methodological considerations are critical for studying the pharmacokinetics of fosinopril acyl-β-D-glucuronide in renally impaired populations?

Renal impairment alters glucuronide clearance due to reduced excretion and potential hydrolysis. Key steps include:

  • Population-specific modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for variable creatinine clearance (e.g., geometric mean AUC increased 1.43-fold in renal impairment vs. controls) .
  • Dual-pathway analysis : Separate hepatic vs. renal contributions using selective enzyme inhibitors (e.g., probenecid for renal transporters) .
  • Dynamic sampling : Collect frequent plasma/urine samples over extended periods (≥5 half-lives) to capture delayed accumulation .

Advanced: How can researchers assess the immunogenic potential of fosinopril acyl-β-D-glucuronide-protein adducts?

Acyl glucuronides covalently bind to proteins, potentially triggering immune reactions. Methodologies include:

  • Adduct characterization : Incubate the glucuronide with human serum albumin, followed by tryptic digestion and LC-MS/MS to identify modified peptides .
  • Antibody detection : Use ELISA with adduct-coated plates to screen patient sera for anti-adduct antibodies. Cross-validate with competitive inhibition assays .
  • In vivo models : Administer adducts to transgenic mice expressing human MHC alleles to evaluate T-cell responses .

Advanced: What analytical strategies differentiate fosinopril acyl-β-D-glucuronide from its isomers or degradation products?

Isomeric resolution is critical due to acyl migration. Recommended approaches:

  • Chromatographic separation : Use reversed-phase HPLC with acidic mobile phases (e.g., 0.1% formic acid) and C18 columns, which resolve β-1-O-acyl isomers .
  • Ion mobility spectrometry (IMS) : Coupled with MS to distinguish isomers based on collision cross-sectional differences .
  • Stability-indicating assays : Perform forced degradation studies (e.g., heat, pH stress) and validate method specificity per ICH guidelines .

Advanced: How do researchers address discrepancies between in vitro and in vivo toxicity data for acyl glucuronides like fosinopril’s?

Discrepancies often stem from in vitro systems lacking metabolic context. Solutions include:

  • Co-culture systems : Use hepatocyte-Kupffer cell co-cultures to model immune-mediated toxicity observed in vivo .
  • Reactive intermediate trapping : Add glutathione or cyanide to capture transient reactive species in vitro, comparing profiles to in vivo bile/metabolite data .
  • Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC50 values with in vivo exposure .

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